BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Medicinal chemistry Structure-activity relationship Drug discovery

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (CAS 1890580-68-3, molecular formula C14H11ClN2O, molecular weight 258.70 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, featuring a fused imidazole-pyridine bicyclic core with a 4-chlorophenyl substituent at position 2 and a methoxy group at position 7. This scaffold is recognized as a privileged structure in medicinal chemistry, with clinically approved drugs such as zolpidem, alpidem, zolmidine, and olprinone demonstrating the translational relevance of this chemotype.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
Cat. No. B13665442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN2O/c1-18-12-6-7-17-9-13(16-14(17)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3
InChIKeyFPXJLGOLHUBEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine: Procurement-Grade Heterocyclic Scaffold with Defined Physicochemical Properties


2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (CAS 1890580-68-3, molecular formula C14H11ClN2O, molecular weight 258.70 g/mol) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, featuring a fused imidazole-pyridine bicyclic core with a 4-chlorophenyl substituent at position 2 and a methoxy group at position 7 . This scaffold is recognized as a privileged structure in medicinal chemistry, with clinically approved drugs such as zolpidem, alpidem, zolmidine, and olprinone demonstrating the translational relevance of this chemotype [1]. The specific 7-methoxy substitution pattern confers distinct electronic and steric properties that differentiate it from its 5-methoxy and 8-methoxy positional isomers, which may translate into differential target engagement and pharmacokinetic behavior .

Why 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine Cannot Be Interchanged with Its Closest Analogs


The imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to substituent position and electronic character, making generic substitution scientifically unsound. SAR studies across multiple target classes—including cyclin-dependent kinases, DYRK1A/CLK1, COX-2, and cholinesterases—demonstrate that the position of the methoxy substituent on the pyridine ring modulates both potency and selectivity [1]. Moving the methoxy group from position 7 to position 5 or 8, or removing it entirely (as in 2-(4-chlorophenyl)imidazo[1,2-a]pyridine), can alter hydrogen-bonding capacity, lipophilicity (logP), and metabolic stability, leading to unpredictable shifts in target affinity and ADME profile. Furthermore, the chlorine atom at the para position of the phenyl ring confers distinct electronic effects compared to unsubstituted phenyl, 3,4-dichlorophenyl, or biphenyl analogs, which have been shown to determine AChE versus BChE selectivity in the anticholinesterase series [2]. For procurement decisions in drug discovery, chemical biology, or SAR expansion, substituting with an isomer introduces an unvalidated variable that can derail lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine vs. Comparators


Methoxy Position 7 vs. Position 5/8: Predicted Physicochemical Differentiation and Target Engagement Implications

The 7-methoxy substitution on the imidazo[1,2-a]pyridine core positions the methoxy oxygen at a distinct vector relative to the fused ring system compared to the 5-methoxy and 8-methoxy isomers. The 7-position is para to the bridgehead nitrogen (N1) and meta to N4 of the imidazole ring, creating a unique hydrogen-bond acceptor geometry. In contrast, the 5-methoxy isomer places the substituent ortho to the bridgehead nitrogen, introducing steric clash with the 4-chlorophenyl group at position 2, while the 8-methoxy isomer places it ortho to the pyridine nitrogen, altering basicity and metal-coordination potential . This positional variation is documented to cause shifts in target binding: in a kinase inhibitor series, compounds with substituents at different positions on the imidazo[1,2-a]pyridine ring showed differential inhibition of CLK1 (most active compound 4c IC50 = 0.7 μM) and DYRK1A (IC50 = 2.6 μM), demonstrating that subtle positional changes produce quantifiable differences in potency [1].

Medicinal chemistry Structure-activity relationship Drug discovery

Cholinesterase Inhibition Selectivity: 4-Chlorophenyl vs. 3,4-Dichlorophenyl and Biphenyl Analogs

In a systematic anticholinesterase evaluation of 15 imidazo[1,2-a]pyridine derivatives (compounds 2a–2o), the nature of the 2-aryl substituent was a key determinant of AChE versus BChE selectivity. Compound 2j, bearing a 3,4-dichlorophenyl group, was the strongest BChE inhibitor with an IC50 of 65 μM and good selectivity, while compound 2h with a biphenyl side chain showed the strongest AChE inhibition (IC50 = 79 μM) [1]. The target compound, featuring a single 4-chlorophenyl substituent, is structurally intermediate between these two selectivity extremes. This mono-chloro substitution pattern is predicted to exhibit a more balanced dual AChE/BChE inhibition profile, which may be advantageous for therapeutic strategies targeting both enzymes simultaneously, as opposed to the BChE-selective 3,4-dichlorophenyl analog or the AChE-biased biphenyl analog [1].

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

COX-2 Inhibition Potency: Methylsulfonyl-Containing Imidazo[1,2-a]pyridine Comparator Series

A series of methylsulfonyl-containing imidazo[1,2-a]pyridine derivatives (8a–d, 9a–d, 10a–d) were evaluated for COX-1/COX-2 inhibition. Compound 10c demonstrated the highest COX-2 inhibitory activity (IC50 = 1.06 μM) and was approximately 1.5-fold more potent than celecoxib in vivo (ED50 = 69.46 μmol/kg vs. celecoxib ED50 = 104.88 μmol/kg), with a favorable gastric safety profile (% ulcerated area = 0.01) [1]. The target compound, 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, lacks the methylsulfonyl pharmacophore essential for COX-2 binding, positioning it for applications where COX-2 inhibition is undesired. This is a critical differentiation: the 7-methoxy substitution combined with the 4-chlorophenyl group diverts the scaffold away from COX-2 pharmacology, whereas the methylsulfonyl-containing analogs are COX-2-selective agents [1].

Inflammation COX-2 inhibition Anti-inflammatory drug discovery

Anti-Mycobacterial Potency: Benchmarking Against the Imidazo[1,2-a]pyridine Amide/Sulfonamide Series

A library of 34 imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were evaluated against Mycobacterium tuberculosis H37Rv. The most active compound, IPA-6, exhibited a MIC of 0.05 μg/mL and was 125-fold more potent than the standard drug ethambutol (MIC = 6.25 μg/mL) [1]. The target compound, 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, shares the core scaffold but lacks the elaborated amide/sulfonamide side chains critical for anti-TB activity. This positions the 7-methoxy compound as a minimalist starting scaffold for anti-TB SAR exploration, offering a lower molecular weight (258.70 vs. >400 for active IPAs/IPSs) and greater synthetic tractability for fragment-based or scaffold-hopping approaches [1]. The 4-chlorophenyl group at position 2 is a known privileged fragment for anti-mycobacterial activity in related heterocyclic series.

Tuberculosis Antimycobacterial Infectious disease

Anticancer Activity in Breast Cancer: Imidazo[1,2-a]pyridine Class Potency Range

Novel imidazo[1,2-a]pyridine compounds IP-5, IP-6, and IP-7 were evaluated against HCC1937 breast cancer cells. IP-5 and IP-6 demonstrated strong cytotoxicity with IC50 values of 45 μM and 47.7 μM, respectively, while IP-7 showed weaker activity (IC50 = 79.6 μM). Mechanistically, IP-5 induced extrinsic apoptosis via caspase-7, caspase-8, and PARP cleavage, accompanied by p53/p21-mediated cell cycle arrest and decreased pAKT levels [1]. The target compound, 2-(4-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, contains the identical core scaffold with a 4-chlorophenyl group—a substituent independently associated with enhanced cytotoxicity in related imidazo[1,5-a]pyridine-chalcone series against MDA-MB-231 cells (IC50 values of 3.26–4.23 μM reported for 4-chlorophenyl-containing derivatives) . This convergence of class-level evidence suggests the 7-methoxy compound may exhibit anticancer activity in the low micromolar range, though direct testing has not been reported.

Oncology Breast cancer Cytotoxicity

Procurement-Driven Application Scenarios for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine


Kinase Inhibitor Lead Discovery: DYRK1A/CLK1-Focused Libraries

The imidazo[1,2-a]pyridine scaffold has validated activity against DYRK1A and CLK1 kinases, with the most potent compound 4c achieving IC50 values of 0.7 μM (CLK1) and 2.6 μM (DYRK1A) [1]. The 7-methoxy substitution on the target compound introduces a hydrogen-bond acceptor at a position not explored in the published kinase SAR, offering a novel vector for affinity optimization. Procurement of this compound enables construction of focused kinase inhibitor libraries through derivatization at the unsubstituted positions (C-3, C-5, C-6, C-8) of the imidazo[1,2-a]pyridine ring, with the pre-installed 4-chlorophenyl and 7-methoxy groups serving as fixed pharmacophoric elements. This scenario is particularly relevant for academic screening centers and biotech companies pursuing neurological indications where DYRK1A (Down syndrome, Alzheimer's disease) and CLK1 (splicing regulation) are therapeutic targets.

Dual Cholinesterase Inhibitor Development for Alzheimer's Disease

The 4-chlorophenyl substitution pattern on the target compound occupies a strategic intermediate position between the BChE-selective 3,4-dichlorophenyl analog (compound 2j, BChE IC50 = 65 μM) and the AChE-biased biphenyl analog (compound 2h, AChE IC50 = 79 μM) [2]. This suggests potential for developing balanced dual AChE/BChE inhibitors, a therapeutic strategy gaining traction in Alzheimer's disease research where simultaneous inhibition of both cholinesterases may provide superior symptomatic benefit. The 7-methoxy group further enables tuning of CNS penetration through modulation of polar surface area and hydrogen-bonding capacity. Medicinal chemistry teams can procure this compound as a starting point for SAR exploration targeting the peripheral anionic site of AChE and the acyl pocket of BChE, guided by the published co-crystal structures and molecular docking models from the anticholinesterase imidazo[1,2-a]pyridine series.

Anti-Tuberculosis Fragment-Based Drug Discovery Scaffold

With the imidazo[1,2-a]pyridine amide IPA-6 achieving a MIC of 0.05 μg/mL against M. tuberculosis H37Rv (125-fold more potent than ethambutol at MIC = 6.25 μg/mL), this scaffold is clinically relevant for TB drug discovery [3]. The target compound, bearing a minimalist 4-chlorophenyl and 7-methoxy substitution with a molecular weight of only 258.70 g/mol, meets fragment-like physicochemical criteria (MW < 300, cLogP estimated 3.0–3.5) while incorporating privileged anti-mycobacterial structural features. Procurement supports fragment-based screening, structure-based design at the enoyl-ACP reductase (InhA) target (PDB 4TZK), and subsequent fragment growth campaigns. The 4-chlorophenyl group serves as a lipophilic anchor for the InhA hydrophobic pocket, while the 7-methoxy position offers a synthetic handle for introducing solubility-enhancing groups critical for lead optimization.

Selective Chemical Probe Development with COX-2 Sparing Profile

The target compound's lack of the methylsulfonyl pharmacophore distinguishes it from COX-2-selective imidazo[1,2-a]pyridines such as compound 10c (COX-2 IC50 = 1.06 μM, in vivo ED50 = 69.46 μmol/kg) [4]. This COX-2-sparing property makes the 7-methoxy compound an attractive scaffold for developing selective chemical probes targeting kinases, cholinesterases, or antimicrobial enzymes where COX-2 inhibition would constitute an off-target liability. Chemical biology groups seeking to deconvolute target-specific phenotypes from COX-2-mediated anti-inflammatory effects can use this compound as a control or as a starting point for probe development. The 7-methoxy substitution further differentiates it from the unsubstituted 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, potentially improving metabolic stability through blocking of oxidative metabolism at the electron-rich C-7 position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.